molecular formula C6H8N2S B167729 2-(Ethylthio)pyrimidine CAS No. 10132-25-9

2-(Ethylthio)pyrimidine

Cat. No. B167729
CAS RN: 10132-25-9
M. Wt: 140.21 g/mol
InChI Key: NEHWMOKJEUOJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylthio)pyrimidine is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It is an important chemical intermediate that has various applications in the field of medicinal chemistry. This compound is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base.

Scientific Research Applications

2-(Ethylthio)pyrimidine has various applications in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal properties. It has also been studied for its potential as an anticancer agent. Additionally, it has been used as a building block in the synthesis of other biologically active compounds.

Mechanism Of Action

The mechanism of action of 2-(Ethylthio)pyrimidine is not fully understood. However, it is believed to act by inhibiting key enzymes involved in various metabolic pathways. This leads to the disruption of cellular processes and ultimately results in cell death.

Biochemical And Physiological Effects

2-(Ethylthio)pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain viruses, bacteria, and fungi. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(Ethylthio)pyrimidine in lab experiments is its relative ease of synthesis. Additionally, it exhibits a broad spectrum of biological activity, making it a useful tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for research on 2-(Ethylthio)pyrimidine. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, its potential as an antiviral and antibacterial agent should be further explored. Finally, the synthesis of analogs of 2-(Ethylthio)pyrimidine could lead to the development of new and more potent compounds with improved biological activity.
Conclusion:
In conclusion, 2-(Ethylthio)pyrimidine is an important chemical intermediate with various applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it exhibits a broad spectrum of biological activity. Further research is needed to fully understand its mechanism of action and to explore its potential as an anticancer, antiviral, and antibacterial agent.

Synthesis Methods

2-(Ethylthio)pyrimidine is synthesized by the reaction of ethylthiourea and ethyl acetoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This method of synthesis is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

10132-25-9

Product Name

2-(Ethylthio)pyrimidine

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

2-ethylsulfanylpyrimidine

InChI

InChI=1S/C6H8N2S/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3

InChI Key

NEHWMOKJEUOJQR-UHFFFAOYSA-N

SMILES

CCSC1=NC=CC=N1

Canonical SMILES

CCSC1=NC=CC=N1

synonyms

Pyrimidine, 2-(ethylthio)- (7CI,8CI,9CI)

Origin of Product

United States

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